6-Fluoro-2-hydroxy-3-methoxybenzaldehyde
Description
6-Fluoro-2-hydroxy-3-methoxybenzaldehyde (CAS: Not explicitly provided, referred to as compound 40 in ) is a substituted benzaldehyde derivative with fluorine at position 6, hydroxyl at position 2, and methoxy at position 2. It serves as a critical intermediate in organic synthesis, particularly for preparing radiolabeled compounds and fluorinated aromatic derivatives.
Properties
CAS No. |
457628-15-8 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 |
InChI Key |
ZHKPHJFAXZCKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₈H₇FO₃
- Molecular Weight : 170.14 g/mol
- Melting Point : 143–145°C
- Synthesis : Prepared via demethylation of 6-fluoro-2,3-dimethoxybenzaldehyde (compound 39) using LiCl in boiling DMF (74% yield) .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table compares 6-fluoro-2-hydroxy-3-methoxybenzaldehyde (40) with its derivatives and structurally related benzaldehyde analogues:
Key Observations:
Substituent Effects on Reactivity :
- The hydroxyl group at position 2 in compound 40 enables easy derivatization (e.g., acetylation, benzoylation) to form esters (41a–c). These derivatives exhibit distinct melting points and spectral shifts due to electron-withdrawing or donating effects .
- Replacement of hydroxyl with bulkier groups (e.g., benzenesulfonate in 41c) increases molecular weight and melting point (133°C vs. 102–117°C for 41a–b) .
Electronic and Steric Influences :
- Fluorine at position 6 enhances electrophilic substitution resistance compared to chloro or methyl analogues (e.g., 6-chloro-2-fluoro-3-methylbenzaldehyde) .
- Methoxy groups at position 3 stabilize the aldehyde proton, as seen in the consistent δ 10.12–10.66 range for CHO protons across derivatives .
Comparative Lipophilicity :
- Methyl or benzyloxy substituents (e.g., 6-fluoro-2-methoxy-3-methylbenzaldehyde) increase lipophilicity compared to hydroxyl-containing analogues, impacting solubility and bioavailability .
Preparation Methods
Friedel-Crafts Formylation with Stannous Chloride
A classical approach involves the Friedel-Crafts formylation of fluorinated phenol derivatives. The patent US4151201A outlines a method where phenols react with formaldehyde in the presence of anhydrous SnCl₂ and a binder (e.g., 4-picoline) to yield 2-hydroxybenzaldehydes. Adapting this for 6-fluoro derivatives:
Procedure :
-
Starting Material : 3-Methoxy-4-fluorophenol (1.0 mol) and paraformaldehyde (3.0 mol) are combined in toluene.
-
Catalyst : SnCl₂ (0.1 mol) and 4-picoline (0.4 mol) are added.
-
Reaction : Heated at 110°C for 8 hours under stirring.
-
Workup : Steam distillation followed by extraction with ethyl acetate yields the crude product.
Yield : 72–85% after purification.
Mechanistic Insight : SnCl₂ facilitates electrophilic substitution, directing formaldehyde to the ortho position relative to the hydroxyl group. The fluorine atom’s electron-withdrawing effect enhances regioselectivity.
Demethylation of Methoxy Precursors
Boron Tribromide-Mediated Demethylation
A common strategy involves demethylating a protected methoxy group. For example, 2-fluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is treated with BBr₃ to yield 2-fluoro-3-hydroxybenzaldehyde, which is further functionalized.
Procedure :
-
Starting Material : 6-Fluoro-2,3-dimethoxybenzaldehyde (1.4 g, 9 mmol) in dichloromethane.
-
Reagent : BBr₃ (4 M in CH₂Cl₂, 3.6 mL, 13.5 mmol) at −78°C.
-
Reaction : Stirred at −20°C for 4 hours.
-
Workup : Quenched with ice/water, extracted with CH₂Cl₂, and purified via silica gel chromatography.
Yield : 21–28%.
Challenges : Over-demethylation or side reactions necessitate precise temperature control.
Fluorination Techniques
Electrophilic Fluorination with Selectfluor®
Selectfluor® (F-TEDA-BF₄) enables late-stage fluorination of electron-rich aromatic systems. This method is advantageous for introducing fluorine without harsh conditions.
Procedure :
-
Substrate : 2-Hydroxy-3-methoxybenzaldehyde (1.0 mmol) in acetonitrile.
-
Reagent : Selectfluor® (1.7 mmol) at 80°C for 24 hours.
-
Workup : Filtered and purified via recrystallization.
Yield : 50–65%.
Mechanism : Selectfluor® acts as an electrophilic fluorine source, targeting the para position to the hydroxyl group.
Multi-Step Synthesis via Intermediate Formation
Vilsmeier-Haack Formylation
This method introduces the aldehyde group after fluorine and methoxy groups are in place.
Procedure :
-
Substrate : 3-Fluoro-4-methoxyphenol (1.0 mol) in DMF.
-
Reagent : POCl₃ (1.2 mol) at 0–5°C, followed by hydrolysis.
-
Workup : Neutralized with NaOH, extracted with EtOAc.
Yield : 45–60%.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield | Advantages |
|---|---|---|---|---|
| Friedel-Crafts | 3-Methoxy-4-fluorophenol | SnCl₂ | 72–85% | High regioselectivity |
| BBr₃ Demethylation | 6-Fluoro-2,3-dimethoxybenzaldehyde | BBr₃ | 21–28% | Simplicity |
| Selectfluor® Fluorination | 2-Hydroxy-3-methoxybenzaldehyde | Selectfluor® | 50–65% | Mild conditions |
| Vilsmeier-Haack | 3-Fluoro-4-methoxyphenol | POCl₃ | 45–60% | Direct aldehyde introduction |
Optimization Strategies
Solvent and Temperature Effects
Q & A
How can the structure of 6-Fluoro-2-hydroxy-3-methoxybenzaldehyde be confirmed using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
To confirm the structure, employ a multi-technique approach:
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and hydrogen bonding. Compare chemical shifts with structurally analogous compounds (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde) to validate assignments .
- X-ray Crystallography : Use single-crystal diffraction (SHELX programs) to resolve the molecular geometry. Refinement with SHELXL can quantify bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), ensuring alignment with the theoretical value (e.g., CHFO, exact mass 170.03 g/mol).
What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
Key challenges include:
- Protecting Group Strategy : The aldehyde and hydroxyl groups may require protection during fluorination. Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
- Fluorination Methods : Evaluate electrophilic fluorination (e.g., Selectfluor) vs. nucleophilic routes (e.g., KF in polar aprotic solvents). Monitor regioselectivity via TLC and HPLC .
- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product from ortho/para isomers.
How do computational methods aid in predicting the reactivity of this compound in substitution reactions?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde group may exhibit higher reactivity due to electron-withdrawing effects from fluorine .
- Solvent Effects : Simulate solvation models (e.g., PCM or SMD) to predict reaction pathways in polar aprotic solvents (e.g., DMF). Compare activation energies for methoxy vs. hydroxyl group participation .
- Transition State Analysis : Use Gaussian or ORCA software to model intermediates in SNAr (nucleophilic aromatic substitution) reactions, focusing on fluorine’s leaving-group potential.
How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?
Advanced Research Question
Methodological Answer:
- Error Source Identification : Check for impurities (e.g., residual solvents) via NMR integration. Use deuterated solvents and ensure proper drying .
- Dynamic Effects : Account for tautomerism or rotameric equilibria (e.g., aldehyde vs. enol forms) using variable-temperature NMR.
- Theoretical Adjustments : Re-run DFT calculations with explicit solvent molecules or higher basis sets (e.g., B3LYP/6-311+G(d,p)) to improve shift predictions .
What strategies are effective for analyzing the hydrogen-bonding network in this compound crystals?
Advanced Research Question
Methodological Answer:
- Crystallographic Refinement : Use SHELXL to refine hydrogen atom positions and quantify O–H···O/F interactions. Compare bond lengths (e.g., 2.6–3.0 Å for O–H···O) with literature values .
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···F or π-π stacking) using CrystalExplorer. Highlight fluorine’s role in stabilizing the lattice .
- Thermal Ellipsoids : Assess disorder or dynamic motion in the hydroxyl group via anisotropic displacement parameters.
How can researchers validate the purity of this compound for use in kinetic studies?
Basic Research Question
Methodological Answer:
- Chromatographic Purity : Perform HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Target ≥98% peak area .
- Melting Point Analysis : Compare experimental values with literature data (if available). A sharp melting range (±2°C) indicates purity.
- Elemental Analysis : Confirm C, H, F, and O percentages within 0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
